(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine
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Overview
Description
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methanimine group attached to a 3,5-di-tert-butylphenyl and a 4-methoxyphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between 3,5-di-tert-butylaniline and 4-methoxybenzaldehyde. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually refluxed in a suitable solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-hydroxyphenyl)methanimine
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-chlorophenyl)methanimine
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-(4-methoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-21(2,3)17-12-18(22(4,5)6)14-19(13-17)23-15-16-8-10-20(24-7)11-9-16/h8-15H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPABOVWMGYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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